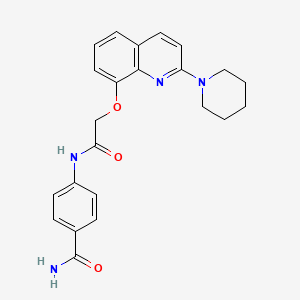

![molecular formula C10H13BrClN3O B2673363 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411635-18-0](/img/structure/B2673363.png)

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazoles are a type of heterocyclic compound that play a crucial role in many biological processes and are used in various applications . A similar compound, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, has been identified . It’s a solid compound with the empirical formula C7H12Cl2N2O .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often revolve around the functional group compatibility of the process and the resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with two nitrogen atoms. For the similar compound 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, the molecular weight is 211.09 .Chemical Reactions Analysis

The chemical reactions involving imidazoles can be quite diverse, given their presence in a variety of functional molecules . The specifics would depend on the exact structure and substituents of the imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary depending on their specific structure. For instance, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride is a solid .Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches

A study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines highlighted the potential of such compounds, including variants similar to 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide, as antiulcer agents. Although the specific compound was not mentioned, this research underscores the broader category's relevance in developing cytoprotective agents (Starrett et al., 1989).

Molecular Docking and Experimental Studies

Another research focused on a similar imidazole compound, studying its molecular structure, vibrational frequencies, and potential as an antihypertensive agent through both experimental and theoretical analyses (Aayisha et al., 2019).

Biological Activities

Antimicrobial Activity

Halogenated imine derivatives, including structures resembling the query compound, were synthesized and tested for their in vitro antibacterial efficacy. This study indicates the potential for such compounds to act against Gram-positive and Gram-negative microorganisms, suggesting a broad spectrum of antimicrobial activity (Halve et al., 2007).

Cytotoxicity and Antineoplastic Activities

The structure-activity relationship for antineoplastic imidazoacridinones was explored, demonstrating that certain derivatives exhibit potent activity against murine leukemia, implying potential applications in cancer treatment (Cholody et al., 1996).

Corrosion Inhibition

Research on imidazole derivatives, including those with similar structures, has shown significant potential in corrosion inhibition, offering insights into their application in protecting metals in acidic solutions. This showcases the compound's potential utility in industrial applications (Prashanth et al., 2021).

Future Directions

properties

IUPAC Name |

5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O.BrH/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12;/h2-3,6H,4-5H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYZSCBBKUJDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)N=C1N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)

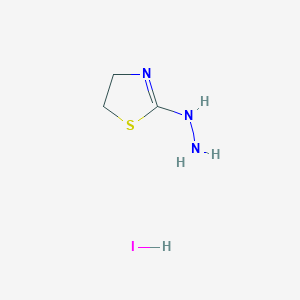

![2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid](/img/structure/B2673285.png)

![2-[(2H-indazol-3-yl)formamido]pentanedioic acid](/img/structure/B2673290.png)

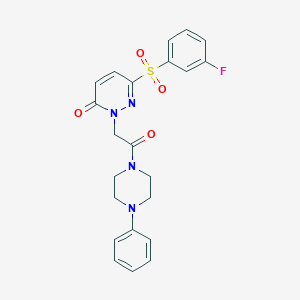

![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)

![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)

![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)

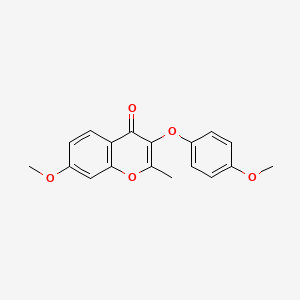

![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2673303.png)